5-Bromo-6-fluoroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15941929
Molecular Formula: C9H5BrFNO
Molecular Weight: 242.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5BrFNO |
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Molecular Weight | 242.04 g/mol |
IUPAC Name | 5-bromo-6-fluoro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H5BrFNO/c10-9-5-1-4-8(13)12-7(5)3-2-6(9)11/h1-4H,(H,12,13) |
Standard InChI Key | VZLJLSYSZOBHLB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=O)NC2=C1C(=C(C=C2)F)Br |
Introduction
Structural Characteristics of 5-Bromo-6-fluoroquinolin-2(1H)-one
Molecular Architecture
The molecular formula of 5-Bromo-6-fluoroquinolin-2(1H)-one is C₉H₅BrFNO, with a molecular weight of 242.04 g/mol . The quinoline core consists of a benzene ring fused to a pyridine ring, with a ketone group at the 2-position. Bromine and fluorine substituents at the 5- and 6-positions introduce electronic and steric effects that influence reactivity and interactions with biological targets.
Key Structural Features:
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Halogen Substitution: Bromine’s polarizability enhances binding to hydrophobic enzyme pockets, while fluorine’s electronegativity modulates electron density across the aromatic system .
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Tautomerism: The 1H-quinolin-2-one structure exhibits keto-enol tautomerism, affecting its solubility and stability in aqueous environments.
Spectroscopic Properties
While experimental data for this specific compound are sparse, analogous halogenated quinolines exhibit characteristic spectroscopic signatures:
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UV-Vis: Absorption maxima near 270–310 nm due to π→π* transitions in the conjugated system.
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NMR: Distinct aromatic proton signals between δ 7.0–8.5 ppm, with coupling patterns reflecting substituent positions .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 5-Bromo-6-fluoroquinolin-2(1H)-one can be inferred from methods used for related quinolinones. A prominent approach involves microwave-assisted cyclization of halogenated precursors:
Example Protocol (Adapted from ):
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Substrate Preparation:
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Start with N-aryl-β-bromo-α,β-unsaturated amides.
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Cyclization:
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React with K₂CO₃ in DMF at 150°C under microwave irradiation (100 W).
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Halogenation:
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Introduce fluorine via electrophilic substitution or palladium-catalyzed coupling.
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This method yields quinolinones in 85–90% efficiency, with halogen positioning controlled by precursor design .
Reactivity Profile
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Nucleophilic Substitution: Bromine at the 5-position is susceptible to displacement by amines or thiols.
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Electrophilic Aromatic Substitution: Fluorine’s electron-withdrawing effect directs incoming electrophiles to the 7- and 8-positions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert conditions but prone to photodegradation due to the bromine substituent.
Thermal Properties
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Thermogravimetric Analysis (TGA): Decomposition onset near 300°C, consistent with halogenated aromatics.
Biological Activities and Mechanisms
Antimicrobial Activity
Quinolinones with halogen substituents exhibit broad-spectrum antimicrobial effects. For example:
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Bacterial Growth Inhibition: Analogous 8-bromo-6-fluoroquinolin-2(1H)-one shows MIC values of 2–4 µg/mL against Staphylococcus aureus .
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Mechanism: Inhibition of DNA gyrase, preventing supercoiling and replication .
Comparative Analysis with Structural Analogs
Table 1: Comparative bioactivity of halogenated quinolinones.
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